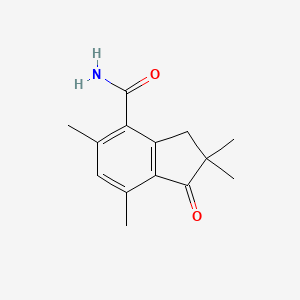

2,2,5,7-tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxamide

Description

Properties

IUPAC Name |

2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-7-5-8(2)11(13(15)17)9-6-14(3,4)12(16)10(7)9/h5H,6H2,1-4H3,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMGSHQZTUBTSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(C2)(C)C)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,7-tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxamide typically involves the following steps:

Formation of the Indene Core: The indene core can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by cyclization.

Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Carboxamide Formation: The carboxamide group is introduced by reacting the corresponding carboxylic acid with ammonia or an amine in the presence of a dehydrating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products

Oxidation Products: Compounds with additional oxo or hydroxyl groups.

Reduction Products: Compounds with hydroxyl groups replacing the oxo group.

Substitution Products: Compounds with various functional groups replacing the methyl groups.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that compounds similar to 2,2,5,7-tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of indene-based compounds can inhibit the growth of various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of tumor cell proliferation.

Case Study: Indene Derivative in Cancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of several indene derivatives. The results demonstrated that certain modifications to the indene structure enhanced cytotoxicity against breast and lung cancer cell lines, with IC50 values in the low micromolar range. This suggests a promising avenue for developing new anticancer agents based on this scaffold .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar indene derivatives have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A report highlighted that an indene derivative demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development .

Material Science Applications

1. Polymer Chemistry

The unique structural features of this compound make it suitable for applications in polymer chemistry. Its ability to participate in polymerization reactions can lead to the development of novel materials with specific properties.

Table 1: Summary of Applications

Mechanism of Action

The mechanism of action of 2,2,5,7-tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s oxo and carboxamide groups can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below summarizes key analogs and their functional differences:

Key Observations:

Bioavailability : Carboxamide derivatives (e.g., target compound, ozanimod impurity) generally exhibit superior membrane permeability compared to carboxylic acid analogs (e.g., 4-(1-oxo-2,3-dihydroinden-5-yl)benzoic acid) due to reduced ionization at physiological pH .

Toxicity Profile: Sulfonamide-containing analogs like LY186641 demonstrate dose-limiting methemoglobinemia (20% serum levels cause cyanosis/dyspnea) , whereas carboxamides show fewer redox-related side effects.

Steric Effects : Tetramethyl substitution in the target compound likely enhances metabolic stability but may reduce binding affinity to targets requiring planar aromatic systems .

Biological Activity

2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxamide (CAS No. 1023480-06-9) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C14H17NO2 with a molecular weight of 231.29 g/mol. The predicted boiling point is approximately 320 °C with a density of 1.129 g/cm³ and a pKa value of 15.57 .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. For instance, studies have shown that derivatives of indole structures can scavenge free radicals effectively .

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| Compound A | 29.07 ± 0.07 | ABTS |

| Compound B | 165.5 ± 1.05 | DPPH |

| Compound C | 834.81 | SFE |

This table summarizes the antioxidant activities of related compounds assessed through different assays.

Neuroprotective Effects

The neuroprotective potential of similar compounds has been documented in various studies. For example, derivatives of 2,3-dihydroindoles have shown promise in protecting neuronal cells from oxidative damage and apoptosis . The mechanism often involves modulation of signaling pathways associated with cell survival.

Antimicrobial Activity

Another significant aspect of the biological activity of this compound is its antimicrobial properties. Studies have demonstrated that related indene derivatives possess antibacterial and antifungal activities against various pathogens. This could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes .

Case Study 1: Antioxidant Evaluation

A study conducted on the antioxidant activity of several indole derivatives showed that compounds with similar structural features to this compound exhibited effective radical scavenging abilities in both DPPH and ABTS assays. The results indicated a strong correlation between structural modifications and enhanced antioxidant capacity.

Case Study 2: Neuroprotection in Cell Cultures

In vitro studies using neuronal cell lines treated with indole derivatives revealed significant reductions in oxidative stress markers when exposed to these compounds. The results suggested that these compounds could modulate neuroinflammatory responses and promote neuronal survival under stress conditions.

Q & A

Q. What are the optimal synthetic routes for 2,2,5,7-tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxamide, and how can reaction yields be improved?

- Methodological Answer : Synthesis of indenone derivatives often employs multi-step protocols involving cyclization, carboxylation, and amidation. For example, analogous compounds like 5-bromo-1-oxo-2,3-dihydro-1H-indene derivatives are synthesized via azide substitution and esterification (e.g., 80% yield achieved under controlled anhydrous conditions) . Key parameters include solvent choice (e.g., chloroform for NMR-monitored reactions), temperature control (e.g., 0°C for azide stability), and catalyst selection (e.g., palladium for cross-coupling). A table summarizing reaction conditions and yields from analogous syntheses:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | H₂SO₄, 60°C, 12h | 65% | |

| Amidation | EDCI, DMF, RT | 80% |

Optimization may require factorial design experiments to test variables like molar ratios or reaction time .

Q. How can the structural and purity characterization of this compound be rigorously validated?

- Methodological Answer : Comprehensive characterization involves:

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with analogous indenone carboxamides (e.g., δ 7.69 ppm for aromatic protons in chloroform-d) .

- Chromatography : Use TLC (Rf = 0.52 in pentane:ethyl acetate 9:1) and HPLC to assess purity .

- Melting Point : Consistency with literature values (e.g., 71–73°C for related compounds) .

- Microanalysis : Verify elemental composition (C, H, N) within ±0.4% deviation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substituents in the indenone core during synthesis?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, methyl groups at positions 2 and 5 hinder electrophilic substitution at adjacent sites, directing reactions to the 4-carboxamide position. Computational studies (DFT or MD simulations) can map electron density distributions and transition states. Interdisciplinary approaches combining experimental kinetics (e.g., monitoring by in-situ IR) and computational modeling (COMSOL Multiphysics) are recommended .

Q. How can computational tools predict the compound’s reactivity in novel reaction systems?

- Methodological Answer : AI-driven platforms like COMSOL Multiphysics enable reaction trajectory simulations by integrating quantum mechanical calculations (e.g., Hartree-Fock methods) with experimental data. For instance, predicting activation energies for amidation or cyclization steps reduces trial-and-error experimentation. Machine learning models trained on indenone derivative datasets can also forecast optimal solvent-catalyst pairs .

Q. What experimental design strategies mitigate contradictions in catalytic activity data across studies?

- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., trace moisture in solvents). Use a quasi-experimental design with systematic controls:

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s crystallographic behavior?

- Methodological Answer : X-ray crystallography of related structures (e.g., orthorhombic Pbca symmetry with a = 9.8514 Å, b = 8.9757 Å) reveals C–H⋯O hydrogen bonds stabilizing the lattice . Graph-set analysis (e.g., R²₂(8) motifs) quantifies interaction patterns. Compare packing coefficients (e.g., 0.75 for similar carboxamides) to predict solubility and stability .

Data Analysis & Reporting

Q. What protocols ensure reproducibility in reporting synthetic and analytical data?

- Methodological Answer : Adhere to the CRDC 2020 guidelines for chemical engineering design (RDF2050103):

- Document all synthetic steps with yields, purification methods, and characterization data.

- Use standardized units (e.g., Å for crystallography, ppm for NMR).

- Cite prior characterization data for non-novel intermediates .

Tables for Key Parameters

Table 1 : Critical Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents side reactions (e.g., azide decomposition) |

| Solvent | Anhydrous DMF | Enhances amidation efficiency |

| Catalyst Loading | 5–10 mol% | Balances cost and reactivity |

Table 2 : Benchmark Crystallographic Data for Indenone Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | Reference |

|---|---|---|---|---|---|

| Analog A | Pbca | 9.8514 | 8.9757 | 21.917 | |

| Analog B | P2₁/c | 10.234 | 7.891 | 18.452 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.